Synthetic Yield: 98% Isolated Yield for 1-N-Boc-3-Cyanopyrrolidine via NaCN Displacement Route vs. Unprotected 3-Cyanopyrrolidine at 85%
In the patented synthesis route (CN107474024, 2017), 1-N-Boc-3-cyanopyrrolidine was obtained in 98% isolated yield (1.92 g from 10 mmol scale) with 97% purity via nucleophilic displacement of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate with NaCN (5 equiv) in DMF at 100 °C for 16 h, followed by column chromatography [1]. By contrast, the upstream intermediate 3-cyanopyrrolidine (unprotected, CAS 10603-53-9) was obtained in 85% yield with 98% purity via a multicomponent condensation of glycine, acrylonitrile, and paraformaldehyde in refluxing toluene as disclosed in CN101993404A [2]. The 13-percentage-point yield advantage of the Boc-protected derivative reflects the superior leaving-group ability of the mesylate-activated pyrrolidine substrate compared to the de novo heterocycle construction required for the unprotected analog, a distinction directly relevant to procurement decisions where intermediate cost-per-gram scales with synthetic efficiency.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 98% yield, 97% purity (1.92 g from 2.65 g mesylate precursor, 10 mmol scale) |
| Comparator Or Baseline | 3-Cyanopyrrolidine (CAS 10603-53-9): 85% yield, 98% purity (from 1 mol glycine scale, step 1 of CN101993404A) |
| Quantified Difference | +13 percentage points higher yield for the Boc-protected compound |
| Conditions | Target: NaCN (5 equiv), DMF, 100 °C, 16 h, SiO₂ chromatography (petroleum ether/EtOAc 5:1). Comparator: glycine + acrylonitrile + paraformaldehyde, toluene reflux, 3 h, fractional distillation. |
Why This Matters
Higher synthetic yield directly reduces the cost of goods for multi-step campaigns where 1-N-Boc-3-cyanopyrrolidine is consumed as a key intermediate, making it the more economical procurement choice when the Boc group is required downstream.
- [1] Liang Z, Liu Z, Dai Y, et al. CN107474024A (2017). Location: Paragraphs 0385, 0392–0394. Synthesis of tert-butyl 3-cyanopyrrolidine-1-carboxylate in 98% yield. View Source
- [2] Liu Z. CN101993404A (2011). Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. Embodiment 1: 3-cyanopyrrolidine obtained in 85% yield, 98% purity; N-Boc-3-cyanopyrrolidine in 90% yield, 97% purity. View Source
